N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a benzoyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfonamide Moiety: The sulfonamide group is added through a reaction between the benzoyl-piperidine intermediate and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the methoxyethyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for investigating cellular uptake mechanisms due to its amphiphilic nature.
Medicine
Medically, this compound could be explored for its potential as a drug candidate. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the piperidine ring could interact with various biological targets, including neurotransmitter receptors.
Industry
In industrial applications, this compound might be used as a precursor for the synthesis of specialty chemicals or as an additive in formulations requiring specific chemical properties, such as solubility or stability.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide: Unique due to its specific combination of functional groups.
N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxylic acid: Similar but with a carboxylic acid group.
Uniqueness
The uniqueness of This compound lies in its specific combination of a piperidine ring, benzoyl group, sulfonamide moiety, and methoxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1021268-17-6 |
---|---|
Molecular Formula |
C23H29N3O5S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-[4-[(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O5S/c1-17-3-9-21(10-4-17)32(29,30)25-20-7-5-19(6-8-20)23(28)26-14-11-18(12-15-26)22(27)24-13-16-31-2/h3-10,18,25H,11-16H2,1-2H3,(H,24,27) |
InChI Key |
RVJGMJVWPQCGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.